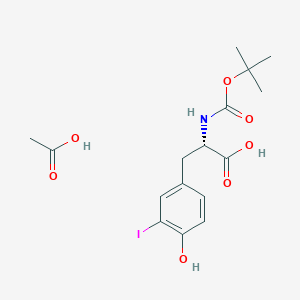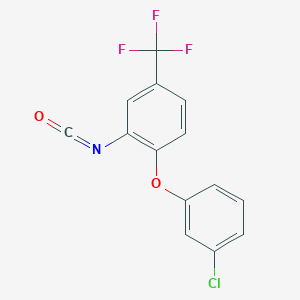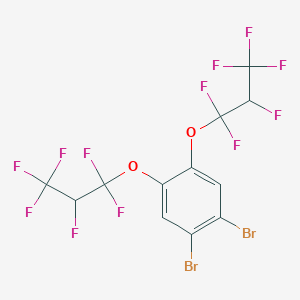
2-(Trifluoromethyl)-4'-(trifluoromethoxy)-benzylideneaniline, 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-4'-(trifluoromethoxy)-benzylideneaniline, or 2,4-TFMB, is a synthetic compound with a wide range of uses in scientific research. It is a colorless liquid with a melting point of -30°C and a boiling point of 143°C. It is soluble in organic solvents such as ethanol, methanol, and chloroform, but insoluble in water. 2,4-TFMB has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and in the synthesis of pharmaceuticals and other compounds.
Wirkmechanismus
2,4-TFMB acts as a catalyst in chemical reactions. It helps to speed up the rate of reaction by providing an activated intermediate, which can then be further reacted with other molecules to form the desired product. The mechanism of action of 2,4-TFMB is not fully understood, but it is believed to involve the formation of a complex between the catalyst and the reactants, which then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
2,4-TFMB is generally considered to be non-toxic and non-carcinogenic. However, it is known to cause skin irritation in some individuals and should be handled with care. It is also known to cause eye irritation and respiratory irritation in some individuals. It is important to wear protective clothing and safety glasses when handling 2,4-TFMB.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-TFMB has many advantages for use in laboratory experiments. It is easy to synthesize, has a high yield, and is relatively inexpensive. Additionally, it is non-toxic and non-carcinogenic, making it safe to use in laboratory experiments. However, it is also important to note that 2,4-TFMB is highly flammable and should be handled with care.
Zukünftige Richtungen
2,4-TFMB has many potential applications in the future. It could be used in the development of new pharmaceuticals and other compounds, as well as in the synthesis of polymers and dyes and pigments. Additionally, it could be used in the study of the structure and properties of proteins and other biomolecules. Additionally, 2,4-TFMB could be used in the development of new catalysts for chemical reactions and in the production of chemicals for industrial use.
Synthesemethoden
2,4-TFMB is synthesized from the reaction of 2,4-difluorobenzaldehyde and aniline in the presence of an acid catalyst. The reaction takes place in a one-pot process at room temperature and produces a yield of around 99%. The reaction is simple and can be scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
2,4-TFMB has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and in the synthesis of pharmaceuticals and other compounds. It has also been used in the synthesis of polymers and in the production of dyes and pigments. Additionally, 2,4-TFMB has been used in the study of the structure and properties of proteins and other biomolecules.
Eigenschaften
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-1-[2-(trifluoromethyl)phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO/c16-14(17,18)13-4-2-1-3-10(13)9-22-11-5-7-12(8-6-11)23-15(19,20)21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBKCUUZCJWMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-4'-(trifluoromethoxy)-benzylideneaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














